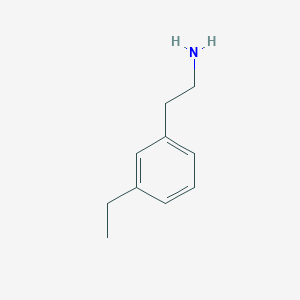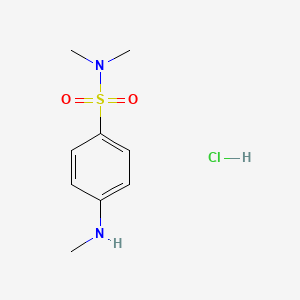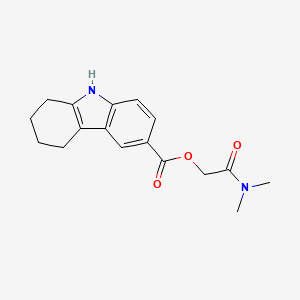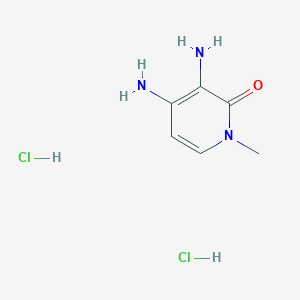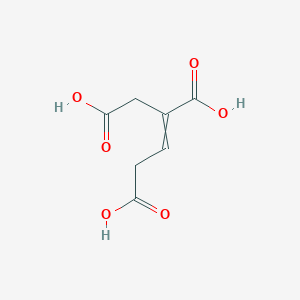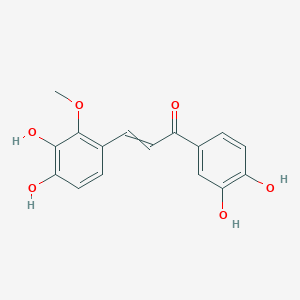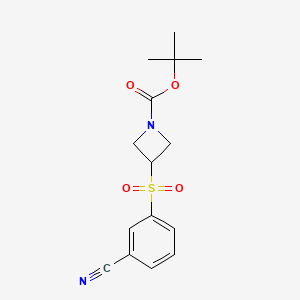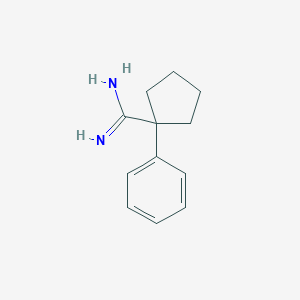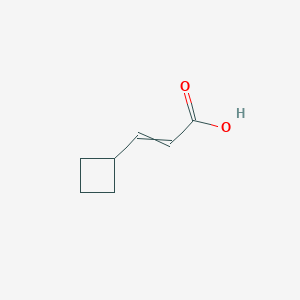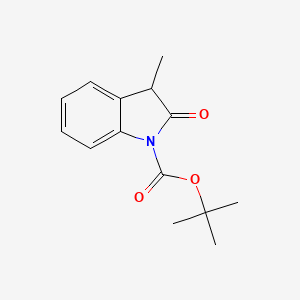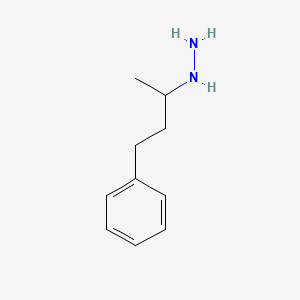
(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid is a complex organic compound with a unique structure that includes multiple sugar moieties and a furostane skeleton
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid involves multiple steps, including glycosylation reactions and the formation of the furostane skeleton. The reaction conditions typically involve the use of specific catalysts and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process may include the use of biocatalysts or chemical catalysts to facilitate the reactions, followed by purification steps such as chromatography to isolate the final product.
化学反応の分析
Types of Reactions
(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of (3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction pathways, metabolic pathways, and other cellular processes.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features but different functional groups.
Volatile Organic Compounds: Compounds with similar volatility and sensory properties.
Dye Sensitized Solar Cell Compounds: Compounds used in similar applications but with different chemical structures.
Uniqueness
(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid is unique due to its complex structure, which includes multiple sugar moieties and a furostane skeleton
特性
分子式 |
C46H74O19 |
|---|---|
分子量 |
931.1 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C46H74O19/c1-19(18-59-41-36(54)33(51)31(49)28(17-47)62-41)9-14-46(58-6)20(2)29-27(65-46)16-26-24-8-7-22-15-23(10-12-44(22,4)25(24)11-13-45(26,29)5)61-43-39(35(53)34(52)38(63-43)40(56)57)64-42-37(55)32(50)30(48)21(3)60-42/h7,19-21,23-39,41-43,47-55H,8-18H2,1-6H3,(H,56,57)/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36-,37-,38+,39-,41-,42+,43-,44+,45+,46-/m1/s1 |
InChIキー |
NEKHCXUHTYIAHJ-PSHODYQYSA-N |
異性体SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC |
正規SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chlorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B12439491.png)
